molecular formula C13H16O4 B166042 Diethyl phenylmalonate CAS No. 83-13-6

Diethyl phenylmalonate

Cat. No. B166042
CAS RN: 83-13-6
M. Wt: 236.26 g/mol
InChI Key: FGYDHYCFHBSNPE-UHFFFAOYSA-N
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Patent
US05227493

Procedure details

A solution of diethyl sodio(phenyl)malonate in anhydrous THF [prepared in conventional fashion by adding a 60% dispersion of NaH (0.64 mmol) in oil to PhCH(CO2Et)2 (0.15 g, 0.635 mmol) dissolved in THF (10 cm3)] was added dropwise to a cold (-10° C.) THF solution (15 cm3) of a 9:1 molar mixture (from the experiment described immediately above) of perfluoro-[N-fluoro-N-(4-pyridyl)methanesulfonamide] and its N-H precursor containing 0.20 g (0.63 mmol) of the N-F compound. The reaction mixture was allowed to warm to room temperature, then worked-up as described by R. E. Banks et al (J. Chem. Soc., Perkin Trans I, 1988 2805) for the product from the fluorination of diethyl sodio(phenyl)malonate with N-fluoroquinuclidinium fluoride, to provide diethyl fluoro(phenyl)malonate (0.15 g, 0.59 mmol, 93%) as a colourless oil [Found: C, 61.5; H, 6.2%; M (mass spec.) 254. Calc. for C13H15FO4 : C, 61.4; H, 5.9%; M, 254] with correct spectroscopic properties (i.r.; 1H and 19F n.m.r.).
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
diethyl sodio(phenyl)malonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0.64 mmol
Type
reactant
Reaction Step Four
Quantity
0.15 g
Type
reactant
Reaction Step Four
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
perfluoro-[N-fluoro-N-(4-pyridyl)methanesulfonamide]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
N-F
Quantity
0.2 g
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Na:1][C:2]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)([C:8]([O:10][CH2:11][CH3:12])=[O:9])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[H-].[Na+].[C:21]1([CH:27]([C:33]([O:35][CH2:36][CH3:37])=[O:34])[C:28]([O:30][CH2:31][CH3:32])=[O:29])[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.[F:38]C(F)(F)S([N:43]([F:54])C1C(F)=C(F)N=C(F)C=1F)(=O)=O>C1COCC1>[Na:1][C:2]([C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1)([C:3]([O:5][CH2:6][CH3:7])=[O:4])[C:8]([O:10][CH2:11][CH3:12])=[O:9].[F-:38].[F:54][N+:43]12[CH2:33][CH2:27][CH:21]([CH2:26][CH2:25]1)[CH2:22][CH2:23]2.[F:38][C:27]([C:21]1[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=1)([C:28]([O:30][CH2:31][CH3:32])=[O:29])[C:33]([O:35][CH2:36][CH3:37])=[O:34] |f:1.2,7.8|

Inputs

Step One
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
diethyl sodio(phenyl)malonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]C(C(=O)OCC)(C(=O)OCC)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0.64 mmol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.15 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)OCC)C(=O)OCC
Step Five
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
perfluoro-[N-fluoro-N-(4-pyridyl)methanesulfonamide]
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(S(=O)(=O)N(C1=C(C(=NC(=C1F)F)F)F)F)(F)F
Step Seven
Name
N-F
Quantity
0.2 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Na]C(C(=O)OCC)(C(=O)OCC)C1=CC=CC=C1
Name
Type
product
Smiles
[F-].F[N+]12CCC(CC1)CC2
Name
Type
product
Smiles
FC(C(=O)OCC)(C(=O)OCC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.59 mmol
AMOUNT: MASS 0.15 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.